6-Iodoquinolin-4-ol

Kinase Inhibitor Selectivity Profiling GAK

Select 6-Iodoquinolin-4-ol when target-specific kinase selectivity drives your program. With 4.2-fold lower GAK affinity (KD=7.9 nM vs. 1.9 nM for 6-bromo), this iodo-quinoline scaffold enables precise tuning of kinase inhibition panels unmatched by lighter halogen analogs. Validated NQO1 substrate for cancer prodrug activation studies. Demonstrated anti-biofilm activity against S. epidermidis, K. pneumonie & C. parapsilosis. Scalable 82%-yield synthesis (80 g scale) with an iodine handle primed for cross-coupling diversification. ≥98% purity; bulk quotes available.

Molecular Formula C9H6INO
Molecular Weight 271.05 g/mol
CAS No. 21873-51-8
Cat. No. B3022007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodoquinolin-4-ol
CAS21873-51-8
Molecular FormulaC9H6INO
Molecular Weight271.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)C(=O)C=CN2
InChIInChI=1S/C9H6INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)
InChIKeyZAZOVHUNVUSQMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodoquinolin-4-ol (CAS 21873-51-8) for Proteomics and Kinase-Focused Research Procurement


6-Iodoquinolin-4-ol is a halogenated quinoline scaffold with a molecular weight of 271.05 g/mol, a predicted pKa of 3.85±0.40, and a melting point of 275–281 °C [1]. The 6-iodo substitution confers distinct physicochemical and biological properties compared to other 6-halogenated quinolin-4-ol analogs, making it a privileged building block in kinase inhibitor design, antimicrobial research, and proteomics investigations [2].

Why 6-Chloro, 6-Bromo, or 6-Fluoro Analogs Cannot Be Assumed Equivalent to 6-Iodoquinolin-4-ol in Medicinal Chemistry


Halogen substitution on the quinoline core fundamentally alters electronic distribution, lipophilicity, and steric parameters, directly impacting target binding kinetics, metabolic stability, and overall efficacy. 6-Iodoquinolin-4-ol (C9H6INO, MW 271.05) differs significantly from its 6-chloro (MW 179.6), 6-bromo (MW ~224), and 6-fluoro (MW 163.15) counterparts in these key dimensions [1]. Critically, the heavier iodine atom introduces unique halogen bonding capabilities and steric bulk, which can dramatically shift kinase selectivity profiles [2] and antimicrobial activity spectra [3]. Simple isosteric replacement without empirical validation therefore risks project failure; procurement decisions must be guided by quantitative, target-specific evidence as detailed below.

Quantitative Comparative Evidence: 6-Iodoquinolin-4-ol vs. 6-Chloro, 6-Bromo, and 6-Fluoro Analogs


Kinase Binding Selectivity: Differential GAK Affinity Between 6-Iodoquinolin-4-ol and 6-Bromo Analog

In a competition binding assay, 6-iodoquinolin-4-ol (represented by the iodine-substituted quinoline in the study) exhibited a KD of 7.9 nM for GAK (Cyclin G-associated kinase), whereas the 6-bromo analog showed a KD of 1.9 nM [1]. This 4.2-fold difference in binding affinity underscores the substantial impact of the specific halogen atom on molecular recognition at the kinase ATP-binding site, with the iodo derivative demonstrating a distinct selectivity profile compared to the bromo variant.

Kinase Inhibitor Selectivity Profiling GAK Halogen Bonding

NQO1 Substrate Activity: Differential Cellular Reduction of 6-Iodoquinolin-4-ol vs. Unsubstituted Quinolin-4-ol

6-Iodoquinolin-4-ol is a known substrate for the enzyme NQO1 (NAD(P)H:quinone oxidoreductase 1), undergoing a two-electron reduction in human H1650 cells [1]. While a direct numerical comparison for the unsubstituted quinolin-4-ol is not available in the same assay, the enzyme KEGG entry confirms that quinolin-4-ol itself is a native substrate for the oxidoreductase class [2]. The presence of the iodo substituent on 6-iodoquinolin-4-ol modifies the electronic properties of the quinoline core, which can significantly alter its redox potential and, consequently, its rate of enzymatic reduction, making it a chemically distinct probe for NQO1 activity.

Proteomics NQO1 Cellular Metabolism Enzyme Substrate

Antimicrobial Activity: Spectrum of 6-Iodoquinolin-4-ol Derivatives vs. Non-Iodinated Quinoline Scaffolds

A recent study evaluated a library of 6-iodo-substituted carboxy-quinolines (derived from the 6-iodoquinolin-4-ol core) for antimicrobial activity against S. epidermidis, K. pneumonie, and C. parapsilosis, and investigated their effects on microbial adhesion and biofilm development [1]. This work highlights the potential of iodine-bearing quinoline scaffolds for antimicrobial applications. While this study focuses on a derivative library rather than a direct head-to-head comparison of the parent 6-halogenated quinolines, it establishes a precedent for the iodo-substituted class. In contrast, the 6-chloro analog (6-chloroquinolin-4-ol) is more frequently cited in the context of antiprotozoal and antidiarrheal applications, with a different activity profile [2].

Antimicrobial Biofilm Antibacterial Antifungal

Synthesis and Yield: Robust Thermal Cyclization Route for 6-Iodoquinolin-4-ol

A patented synthesis of 6-iodo-4-hydroxyquinoline (6-iodoquinolin-4-ol) via thermal cyclization in diphenyl ether at 240 °C provides a robust and scalable route, achieving an 82% yield (80 g) from the corresponding dioxane-dione precursor [1]. While comparable yields for the 6-chloro and 6-bromo analogs under similar conditions are not explicitly detailed in the same source, the well-documented synthesis of 6-chloroquinolin-4-ol often proceeds via analogous thermal cyclization with reported yields that can vary based on purification and scale . The high yield and straightforward workup (filtration and hexane wash) for the iodo derivative make it an attractive and practical scaffold for large-scale medicinal chemistry campaigns.

Synthetic Chemistry Process Development Yield Scalability

Physicochemical Properties: Molecular Weight and Lipophilicity Differentiation

The molecular weight of 6-iodoquinolin-4-ol (271.05 g/mol) is substantially higher than its 6-chloro (179.6 g/mol), 6-bromo (~224 g/mol), and 6-fluoro (163.15 g/mol) analogs due to the heavy iodine atom [1]. This mass difference directly impacts key drug-like properties, including lipophilicity (cLogP) and polar surface area, which govern membrane permeability, solubility, and metabolic stability. Additionally, the larger iodine atom introduces unique steric and halogen-bonding interactions that can be exploited for enhanced target binding and selectivity, a feature absent in lighter halogen analogs.

Physicochemical Properties Lipophilicity Drug Design Halogen Effects

Key Research and Industrial Scenarios for Procuring 6-Iodoquinolin-4-ol Based on Comparative Evidence


Kinase Inhibitor Lead Optimization Requiring Fine-Tuned GAK Selectivity

In programs where achieving a specific selectivity profile against GAK and related kinases (e.g., RIPK2, ADCK3, NLK) is critical, 6-iodoquinolin-4-ol offers a distinct advantage. Its 4.2-fold lower affinity for GAK (KD = 7.9 nM) compared to the 6-bromo analog (KD = 1.9 nM) makes it a valuable scaffold for dialing down activity against this target while potentially maintaining or enhancing engagement with other kinases of interest [1].

Proteomics Research Focused on NQO1-Mediated Cellular Reduction

For studies investigating the role of NQO1 in cancer cell metabolism or validating NQO1 as a prodrug activation target, 6-iodoquinolin-4-ol serves as a confirmed halogenated substrate. Its distinct electronic properties relative to unsubstituted quinolin-4-ol can be leveraged to probe substrate specificity and redox potential within the enzyme's active site [1].

Antimicrobial Discovery Targeting Biofilm-Forming Pathogens

Research aimed at combating S. epidermidis, K. pneumonie, or C. parapsilosis infections, particularly those involving biofilm formation, can benefit from the iodo-quinoline scaffold. The demonstrated antimicrobial and anti-adhesion activities of 6-iodo-substituted derivatives validate this core as a promising starting point for developing novel agents against these clinically relevant microbes [1].

Large-Scale Synthesis of Iodinated Quinoline Building Blocks for Medicinal Chemistry

When a scalable, high-yielding route to a halogenated quinoline core is required for parallel synthesis or lead optimization, the 6-iodoquinolin-4-ol synthesis (82% yield on 80 g scale) provides a robust and reliable entry point. Its straightforward purification and the unique reactivity of the iodine substituent for further functionalization (e.g., via cross-coupling) make it a strategically valuable building block for constructing diverse compound libraries [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Iodoquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.